1-ethoxy-4-(3-phenoxypropoxy)benzene
Overview
Description
1-ethoxy-4-(3-phenoxypropoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with an ethoxy group and a 3-phenoxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethoxy-4-(3-phenoxypropoxy)benzene can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the following steps:
Formation of 3-phenoxypropyl bromide: This can be achieved by reacting phenol with 3-bromopropanol in the presence of a base such as potassium carbonate.
Etherification: The 3-phenoxypropyl bromide is then reacted with 1-ethoxy-4-hydroxybenzene in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethoxy-4-(3-phenoxypropoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.
Scientific Research Applications
1-ethoxy-4-(3-phenoxypropoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.
Chemical Research: The compound is used in studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-ethoxy-4-(3-phenoxypropoxy)benzene depends on the specific reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the ethoxy and phenoxypropoxy groups can influence the reactivity of the benzene ring by donating electron density through resonance and inductive effects. This makes the benzene ring more reactive towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
- 1-ethoxy-4-(2-phenoxyethoxy)benzene
- 1-ethoxy-4-(4-phenoxybutoxy)benzene
- 1-methoxy-4-(3-phenoxypropoxy)benzene
Uniqueness
1-ethoxy-4-(3-phenoxypropoxy)benzene is unique due to the specific positioning and length of its substituents, which can influence its chemical reactivity and physical properties. The presence of both ethoxy and phenoxypropoxy groups provides a combination of electron-donating effects that can enhance its reactivity in certain chemical reactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-ethoxy-4-(3-phenoxypropoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-2-18-16-9-11-17(12-10-16)20-14-6-13-19-15-7-4-3-5-8-15/h3-5,7-12H,2,6,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEAXKUVNSAOLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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